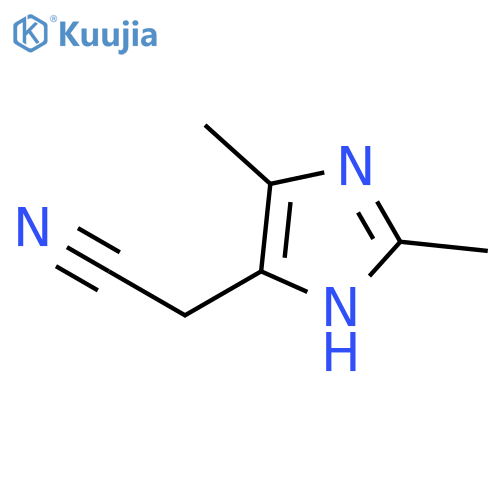

Cas no 76238-21-6 (2-(2,5-dimethyl-1H-imidazol-4-yl)acetonitrile)

76238-21-6 structure

商品名:2-(2,5-dimethyl-1H-imidazol-4-yl)acetonitrile

CAS番号:76238-21-6

MF:C7H9N3

メガワット:135.166460752487

MDL:MFCD26938910

CID:5227573

2-(2,5-dimethyl-1H-imidazol-4-yl)acetonitrile 化学的及び物理的性質

名前と識別子

-

- 1H-Imidazole-5-acetonitrile, 2,4-dimethyl-

- 2-(2,5-dimethyl-1H-imidazol-4-yl)acetonitrile

-

- MDL: MFCD26938910

- インチ: 1S/C7H9N3/c1-5-7(3-4-8)10-6(2)9-5/h3H2,1-2H3,(H,9,10)

- InChIKey: IIDTYRHFMGWLOA-UHFFFAOYSA-N

- ほほえんだ: C1(C)NC(CC#N)=C(C)N=1

2-(2,5-dimethyl-1H-imidazol-4-yl)acetonitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-323246-2.5g |

2-(2,5-dimethyl-1H-imidazol-4-yl)acetonitrile |

76238-21-6 | 2.5g |

$2451.0 | 2023-09-04 | ||

| Enamine | EN300-323246-10.0g |

2-(2,5-dimethyl-1H-imidazol-4-yl)acetonitrile |

76238-21-6 | 10.0g |

$3904.0 | 2023-02-24 | ||

| Enamine | EN300-323246-5g |

2-(2,5-dimethyl-1H-imidazol-4-yl)acetonitrile |

76238-21-6 | 5g |

$3104.0 | 2023-09-04 | ||

| Enamine | EN300-323246-5.0g |

2-(2,5-dimethyl-1H-imidazol-4-yl)acetonitrile |

76238-21-6 | 5.0g |

$3104.0 | 2023-02-24 | ||

| Enamine | EN300-323246-10g |

2-(2,5-dimethyl-1H-imidazol-4-yl)acetonitrile |

76238-21-6 | 10g |

$3904.0 | 2023-09-04 | ||

| Enamine | EN300-323246-1g |

2-(2,5-dimethyl-1H-imidazol-4-yl)acetonitrile |

76238-21-6 | 1g |

$1183.0 | 2023-09-04 | ||

| Enamine | EN300-323246-1.0g |

2-(2,5-dimethyl-1H-imidazol-4-yl)acetonitrile |

76238-21-6 | 1.0g |

$1183.0 | 2023-02-24 |

2-(2,5-dimethyl-1H-imidazol-4-yl)acetonitrile 関連文献

-

Liuqing Yang,Joachim Stöckigt Nat. Prod. Rep., 2010,27, 1469-1479

-

Fred Wudl Energy Environ. Sci., 2013,6, 392-406

-

Angelina Z. Monroe,William H. Gordon,Jared S. Wood,Gary E. Martin,Jeremy B. Morgan,R. Thomas Williamson Chem. Commun., 2021,57, 5658-5661

76238-21-6 (2-(2,5-dimethyl-1H-imidazol-4-yl)acetonitrile) 関連製品

- 1936555-39-3(4-Bromo-1-(3-methylpentan-2-yl)-1H-pyrazol-3-amine)

- 1522386-50-0(1-{1H-pyrrolo2,3-bpyridin-3-yl}cyclopropane-1-carboxylic acid)

- 1226861-99-9(1-[4-(Chloromethyl)benzyl]pyrrolidine hydrochloride)

- 2171464-62-1(4-cyano-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5,5,5-trifluoropentanoic acid)

- 1017210-11-5(4-(2,5-dimethylphenyl)butan-2-amine)

- 1806791-16-1(3-Amino-5-(bromomethyl)-2-(difluoromethyl)-6-nitropyridine)

- 2228518-51-0(4-(azetidin-3-yl)-1,3,5-trimethyl-1H-pyrazole)

- 2034293-05-3(1-cyclopentyl-3-(2-methoxyethyl)-1-{2-3-(trifluoromethyl)-1H-pyrazol-1-ylethyl}urea)

- 65999-71-5(4-(2-ethoxyethoxy)aniline Hydrochloride)

- 92407-84-6(1-(2-Chlorobenzyl)-2-methyl-1H-indole-3-carbaldehyde)

推奨される供給者

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量